Sodium 1-butanesulfonate

Catalog No.
S612469
CAS No.
2386-54-1
M.F
C4H9NaO3S
M. Wt
160.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1-butanesulfonate

CAS Number

2386-54-1

Product Name

Sodium 1-butanesulfonate

IUPAC Name

sodium;butane-1-sulfonate

Molecular Formula

C4H9NaO3S

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C4H10O3S.Na/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H,5,6,7);/q;+1/p-1

InChI Key

XQCHMGAOAWZUPI-UHFFFAOYSA-M

SMILES

CCCCS(=O)(=O)[O-].[Na+]

Synonyms

1-butanesulfonic acid, 1-butanesulfonic acid sodium salt

Canonical SMILES

CCCCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCS(=O)(=O)[O-].[Na+]

Applications in Chemical Synthesis

Sodium 1-butanesulfonate has found limited application in chemical synthesis. One study explored its use as a structure-directing agent (SDA) in the synthesis of high silicon content SAPO-45 (a type of zeolite material). The presence of sodium 1-butanesulfonate in the reaction mixture influenced the formation of the final product, leading to a material with a higher silicon content compared to traditional methods. []

Applications in Chromatography

Sodium 1-butanesulfonate finds more frequent use in the field of chromatography, particularly in high-performance liquid chromatography (HPLC). It serves two main purposes:

  • Mobile Phase Component: Due to its water solubility and ionic nature, sodium 1-butanesulfonate can be used as a component of the mobile phase in HPLC. The specific role it plays depends on the chosen separation mode. In ion-exchange chromatography, it can act as a counterion, influencing the interaction between analytes and the stationary phase. []
  • Ion-Pairing Agent: In reversed-phase chromatography, sodium 1-butanesulfonate can be employed as an ion-pairing agent. By forming ion pairs with specific analytes, it can alter their retention times on the column, allowing for improved separation of closely eluting peaks. []

NaBS is a white, odorless, water-soluble salt []. It is synthesized from butane-1-sulfonic acid, a strong organic acid []. NaBS plays a crucial role in several research areas due to its unique properties:

  • Ion-pairing agent: NaBS forms ion pairs with oppositely charged molecules, enhancing their separation during chromatography techniques like High-Performance Liquid Chromatography (HPLC) [, ]. This allows researchers to analyze complex mixtures of compounds, particularly peptides and proteins [].
  • Mobile phase component: NaBS can be used as a component of the mobile phase in HPLC, influencing separation selectivity and peak resolution [].
  • Synthetic precursor: NaBS has been used as a starting material for the synthesis of high silicon content materials like SAPO-4 and -5 []. These materials have potential applications in catalysis and ion exchange.

Molecular Structure Analysis

NaBS has a linear structure with four carbon atoms (butane chain) attached to a sulfonate group (SO3Na). The key features include:

  • A terminal sulfonate group (SO3Na), which is highly water-soluble and negatively charged due to the presence of three oxygen atoms bonded to a sulfur atom. This negative charge contributes to its ion-pairing ability [].
  • A nonpolar butane chain, which provides some lipophilic character, allowing interaction with nonpolar molecules [].

This combination of hydrophilic and lipophilic moieties makes NaBS an effective ion-pairing agent for various analytes in HPLC.


Chemical Reactions Analysis

Synthesis

NaBS is typically produced by reacting butane-1-sulfonic acid with sodium hydroxide according to the following balanced equation []:

CH3CH2CH2CH2SO3H + NaOH → CH3CH2CH2CH2SO3Na + H2O (Eq. 1)

Ion-pairing

NaBS interacts with positively charged molecules (cations) through electrostatic attraction between the negatively charged sulfonate group and the positive charge on the cation. This forms ion pairs that can be separated by HPLC based on their size and polarity [].

Decomposition


Physical And Chemical Properties Analysis

  • Molecular formula: C4H9NaO3S []
  • Molecular weight: 160.17 g/mol []
  • Melting point: No data readily available.
  • Boiling point: Decomposes at high temperatures [].
  • Solubility: Highly soluble in water [].
  • Stability: Stable under normal storage conditions.

Mechanism of Action (not applicable)

NaBS does not have a specific biological function and is not directly involved in biological systems. Its primary application lies in facilitating separations and reactions in chemical research.

  • Skin and eye irritant: Direct contact with NaBS may irritate the skin and eyes. Wear gloves and safety glasses when handling the compound.
  • Dust inhalation: Avoid inhaling dust particles of NaBS, as it may irritate the respiratory tract.

Related CAS

2386-47-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2386-54-1

General Manufacturing Information

1-Butanesulfonic acid, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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